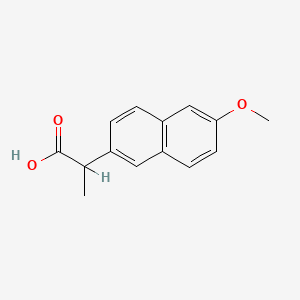

2-(6-Methoxy-naphthalen-2-yl)propansäure

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

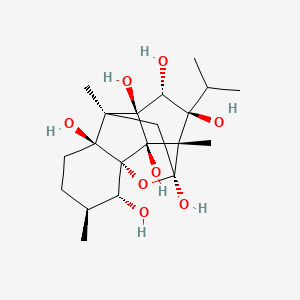

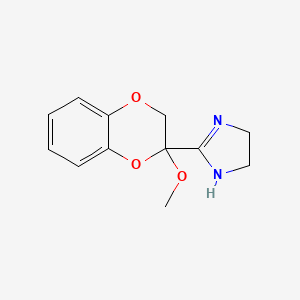

2-(6-methoxy-2-naphthalenyl)propanoic acid is a member of naphthalenes.

Wissenschaftliche Forschungsanwendungen

DL-Naproxen: Umfassende Analyse von wissenschaftlichen Forschungsanwendungen

Antitumoraktivität: DL-Naproxen wurde als Hemmstoff von Cdc42 und Rac1 identifiziert, die mit der Zellzyklusregulation und dem Tumorwachstum in Verbindung stehen. Es zeigt eine potenzielle Antitumoraktivität, die für die Krebsforschung und -behandlung von Bedeutung ist .

2. COX-Inhibition bei Schmerzen und Entzündungen Als COX-1- und COX-2-Hemmer hat DL-Naproxen IC50-Werte von 8,72 bzw. 5,15 µM. Es wird häufig zur Linderung von Schmerzen, Entzündungen und Steifheit im Zusammenhang mit Erkrankungen wie Arthritis eingesetzt .

Synthese von Derivaten: DL-Naproxen dient als Vorläufer für die Synthese verschiedener Derivate durch Reaktionen wie Fluorierung, Iodierung, Alkylierung, Arylierung, Thiophenolation und Aminierung. Diese Derivate haben potenzielle pharmazeutische Anwendungen .

Photostabilisierung von Polymeren: Die Verbindung wird zur Photostabilisierung von Poly(methylmethacrylat) (PMMA)-Filmen verwendet. Komplexe, die DL-Naproxen enthalten, verbessern die Stabilität von PMMA gegenüber photochemischem Abbau .

Durchflusschemie: Jüngste Fortschritte in der Synthesemethodik haben DL-Naproxen in Durchflusschemieprozessen eingesetzt, um neuartige Syntheserouten für Pharmazeutika zu entwickeln .

Wirkmechanismus

Target of Action

The primary targets of DL-Naproxen are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

DL-Naproxen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

By inhibiting the COX enzymes, DL-Naproxen disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, particularly those involved in inflammation (PGE2), pain (PGE2 and PGI2), and fever (PGE2). The downstream effect of this is a reduction in these symptoms .

Result of Action

The molecular and cellular effects of DL-Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DL-Naproxen reduces the physiological responses that these compounds mediate. This includes the dilation of blood vessels (vasodilation), sensitization of nerve endings to pain, and elevation of body temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Naproxen. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual metabolizes and responds to the drug .

Biochemische Analyse

Biochemical Properties

2-(6-Methoxynaphthalen-2-yl)propanoic acid plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . By inhibiting COX-1 and COX-2, 2-(6-Methoxynaphthalen-2-yl)propanoic acid reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound interacts with the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition .

Cellular Effects

2-(6-Methoxynaphthalen-2-yl)propanoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the COX enzymes, leading to a decrease in prostaglandin synthesis, which in turn affects cell signaling pathways involved in inflammation and pain . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can alter gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can impact cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involves its binding to the active sites of COX-1 and COX-2 enzymes . The compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites, leading to enzyme inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 2-(6-Methoxynaphthalen-2-yl)propanoic acid in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid vary with different dosages in animal models . At therapeutic doses, the compound effectively reduces inflammation, pain, and fever without causing significant adverse effects . At higher doses, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and hepatotoxicity . These adverse effects are primarily due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal mucosa, renal function, and liver function .

Metabolic Pathways

2-(6-Methoxynaphthalen-2-yl)propanoic acid is metabolized primarily in the liver through oxidation and conjugation reactions . The compound is initially oxidized by cytochrome P450 enzymes to form hydroxylated metabolites, which are then conjugated with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites are excreted primarily in the urine . The metabolic pathways of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involve several enzymes and cofactors, including cytochrome P450 enzymes, glucuronosyltransferases, and sulfotransferases .

Transport and Distribution

2-(6-Methoxynaphthalen-2-yl)propanoic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Within cells, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters .

Subcellular Localization

The subcellular localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can affect its activity and function . The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These interactions can influence the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism . For example, the localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid to the nucleus can impact its ability to interact with transcription factors and other regulatory proteins, thereby affecting gene expression .

Eigenschaften

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860274 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-80-8, 26159-31-9 | |

| Record name | (±)-Naproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Naproxen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(6-methoxy-2-naphthyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Naproxen exert its anti-inflammatory effects?

A1: Naproxen functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the activity of cyclooxygenase (COX) enzymes. [ [] ] COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, Naproxen reduces prostaglandin synthesis, thus alleviating inflammatory symptoms. [ [] ]

Q2: What is the molecular formula and weight of Naproxen?

A2: The molecular formula of Naproxen is C14H14O3. Its molecular weight is 230.26 g/mol.

Q3: Are there any spectroscopic techniques used to characterize Naproxen?

A3: Yes, various spectroscopic techniques are employed for characterizing Naproxen, including:

- Infrared (IR) spectrometry: Used to identify functional groups within the molecule. [ [] ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information on the structure and dynamics of the molecule. Both 1D and 2D NMR techniques, such as 1H CRAMPS, 13C CP MAS, and 2D 1H–13C MAS-J-HMQC, have been used to fully assign the 1H and 13C resonances of Naproxen in different crystalline forms. [ [] ]

Q4: Is Naproxen known to possess any catalytic properties?

A4: Based on the provided research, Naproxen is not reported to have catalytic properties. It primarily functions as a pharmaceutical agent targeting COX enzymes.

Q5: Have computational methods been applied to study Naproxen?

A6: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to study Naproxen. For instance, DFT calculations, in conjunction with solid-state NMR experiments, were used to investigate intermolecular ring current effects on 1H chemical shifts in two crystalline forms of Naproxen (NAPRO-A and NAPRO-S). [ [] ]

Q6: How do structural modifications of Naproxen affect its activity?

A7: Research on Naproxen prodrugs sheds light on the SAR. For instance, studies explored aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters of Naproxen. [ [], [] ] These modifications aimed to enhance topical drug delivery by altering the aqueous solubility and lipophilicity of the parent compound.

Q7: What strategies are being explored to improve the stability and delivery of Naproxen?

A8: Various formulation strategies have been investigated, including:* Prodrugs: The development of prodrugs, such as aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters, aims to enhance topical delivery. [ [], [] ]* Polymeric conjugates: Naproxen has been conjugated to polymers like dextran to control its release. This approach utilizes the direct reaction of dextran with the potassium salt of Naproxen, employing pyridine/sulfonyl chloride as an activating agent. [ [] ]

Q8: Is there information available on the environmental impact of Naproxen?

A8: The provided research articles do not contain information on the environmental impact or degradation of Naproxen.

Q9: What is the pharmacokinetic profile of Naproxen?

A10: Naproxen exhibits rapid and complete absorption after oral administration. [ [] ] It has a high degree of plasma protein binding and a mean elimination half-life of approximately 14 hours in humans. [ [] ] This relatively long half-life allows for twice-daily dosing. Naproxen is primarily eliminated through metabolism and urinary excretion. [ [], [] ]

Q10: What are the key findings from clinical trials on Naproxen?

A11: Clinical studies demonstrate the efficacy of Naproxen in treating various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. [ [], [] ] * Long-term assessments: Studies have evaluated its long-term safety and efficacy profile over periods extending to 5 years. [ [] ] * Comparative trials: Head-to-head clinical trials have been conducted to compare the efficacy and safety of Naproxen with other NSAIDs like indomethacin, aspirin, and ibuprofen. [ [], [], [] ]

Q11: Is there evidence of resistance development to Naproxen?

A11: The provided research does not provide information regarding resistance mechanisms to Naproxen.

Q12: What are the potential adverse effects associated with Naproxen?

A13: While generally safe and well-tolerated, Naproxen use, like other NSAIDs, has been associated with gastrointestinal side effects in some patients. [ [] ]

Q13: Are there efforts to develop targeted delivery systems for Naproxen?

A14: While the research doesn't directly address targeted delivery, the development of prodrugs with improved lipophilicity, such as those incorporating morpholinyl- and methylpiperazinylacyloxyalkyl groups, suggests a potential for enhanced skin penetration and topical delivery. [ [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

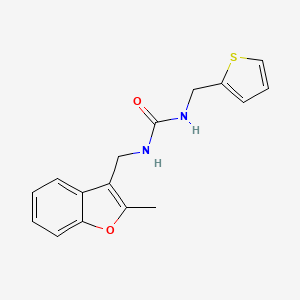

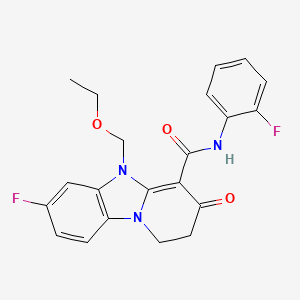

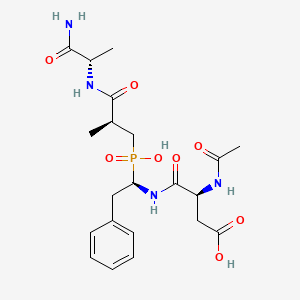

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

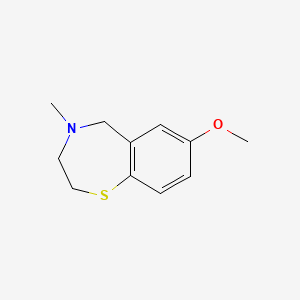

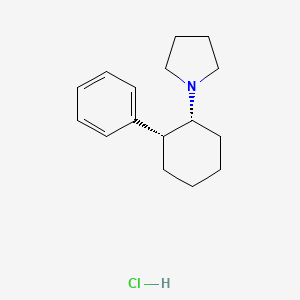

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

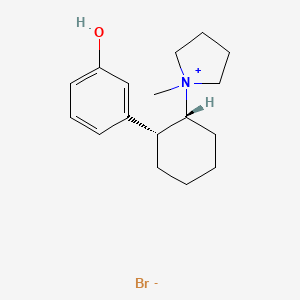

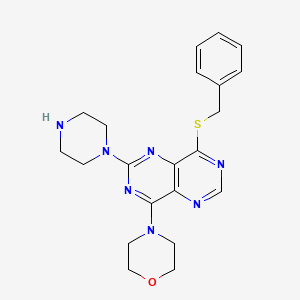

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

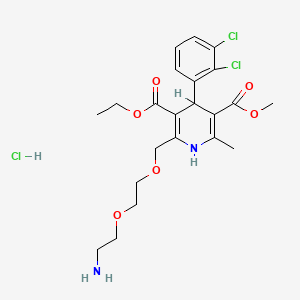

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)